3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is a complex organic compound that features a chromenone core linked to a morpholine ring via a carboxylate ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate under acidic conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction, where the chromenone core reacts with 4-ethoxycarbonylphenol.
Formation of the Morpholine Ring: The morpholine ring is synthesized from 1,2-amino alcohols or aziridines through cyclization reactions.
Esterification: The final step involves the esterification of the morpholine ring with the chromenone-phenoxy intermediate using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromenone core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromenone core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or inflammatory diseases.
Materials Science: The compound can be used in the synthesis of polymers with unique optical or electronic properties.
Biological Studies: It can serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate depends on its application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways. The chromenone core can interact with active sites of enzymes, while the morpholine ring can enhance binding affinity.
Biological Studies: It can interact with proteins or nucleic acids, affecting their function and providing insights into biological processes.
Comparison with Similar Compounds
Similar Compounds
4H-chromen-4-one derivatives: These compounds share the chromenone core and have similar biological activities.
Morpholine derivatives: Compounds like morpholine-4-carboxylate esters have similar structural features and applications.
Uniqueness
3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate is unique due to the combination of the chromenone core and the morpholine ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
[3-(4-ethoxycarbonylphenoxy)-4-oxochromen-7-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO8/c1-2-29-22(26)15-3-5-16(6-4-15)31-20-14-30-19-13-17(7-8-18(19)21(20)25)32-23(27)24-9-11-28-12-10-24/h3-8,13-14H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEYVZCVBRIJOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.